anthracene-9,10-diol

Catalog No.
S570886
CAS No.
4981-66-2
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
anthracene-9,10-diol

CAS Number

4981-66-2

Product Name

anthracene-9,10-diol

IUPAC Name

anthracene-9,10-diol

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H

InChI Key

PCFMUWBCZZUMRX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Anthracene-9,10-diol is an organic compound with the molecular formula C14H10O2C_{14}H_{10}O_{2}. It is a dihydroxy derivative of anthracene, specifically formed by the reduction of 9,10-anthraquinone. The compound features two hydroxyl groups located at the 9 and 10 positions of the anthracene structure, which significantly influence its chemical properties and reactivity. Anthracene-9,10-diol is known for its solubility in alkaline solutions, making it a useful compound in various chemical processes and applications .

Due to its hydroxyl functional groups. Notable reactions include:

  • Acidic Reactions: It reacts with hydrochloric acid to yield methides and p-coumaryl alcohol when dissolved in methanol .
  • Oxidation: In the presence of oxidizing agents, anthracene-9,10-diol can be oxidized back to its corresponding anthraquinone form, such as 9,10-anthraquinone .
  • Condensation Reactions: The compound can undergo condensation with various carbonyl compounds, leading to the formation of complex organic structures.

Anthracene-9,10-diol exhibits notable biological activity. Research indicates that it has potential antioxidant properties, which may contribute to its effectiveness in various biological systems. Additionally, it has been studied for its role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly valuable in cancer treatment strategies .

The synthesis of anthracene-9,10-diol can be achieved through several methods:

  • Hydrogenation of 9,10-Anthraquinone: This is the most common method where 9,10-anthraquinone is subjected to hydrogenation using catalysts like palladium or platinum under pressure.
  • Reduction Reactions: Various reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to convert anthraquinones into their corresponding diols.
  • Electrochemical Reduction: This method utilizes electrochemical techniques to reduce anthraquinones directly into diols .

Anthracene-9,10-diol finds applications across multiple fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments due to its vibrant color properties.
  • Organic Electronics: The compound is utilized in organic semiconductor materials for electronic devices.
  • Pharmaceuticals: Its antioxidant properties make it a candidate for drug development and therapeutic applications .

Studies on the interactions of anthracene-9,10-diol with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored for applications in catalysis and material science. Furthermore, the compound's interactions with biological molecules have implications for its use in medicinal chemistry .

Several compounds share structural similarities with anthracene-9,10-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
AnthraquinoneC14H8O2C_{14}H_{8}O_{2}Oxidized form; used in dye manufacturing
9-HydroxyanthraceneC14H10OC_{14}H_{10}OHydroxyl group at position 9; less soluble
1,8-DihydroxyanthraceneC14H10O2C_{14}H_{10}O_{2}Hydroxyl groups at positions 1 and 8; different reactivity
AnthrahydroquinoneC14H10O2C_{14}H_{10}O_{2}Similar structure; used in various redox reactions

Uniqueness of Anthracene-9,10-Diol: Anthracene-9,10-diol is unique due to its specific placement of hydroxyl groups at positions 9 and 10, which enhances its solubility and reactivity compared to other derivatives. Its biological activity also sets it apart from similar compounds that may not exhibit such properties .

Chemical Synthesis Routes

The chemical synthesis of anthracene-9,10-diol encompasses several well-established methodologies, each offering distinct advantages in terms of reaction conditions, selectivity, and scalability. These approaches have evolved significantly over recent decades, driven by industrial demands for more efficient production processes and environmental considerations that favor greener synthetic protocols.

Reduction of Anthracene-9,10-dione via Catalytic Hydrogenation

Catalytic hydrogenation of anthracene-9,10-dione (anthraquinone) represents the most widely employed method for producing anthracene-9,10-diol. The process typically involves the use of hydrogen gas in the presence of heterogeneous catalysts, with palladium on carbon emerging as the most effective catalyst system. Recent research has demonstrated that platinum and rhodium catalysts synthesized by strong electrostatic adsorption exhibit superior performance compared to traditional wet impregnation methods, showing smaller active metal particle sizes and higher dispersion.

The mechanism of catalytic hydrogenation involves the preferential adsorption of dihydrogen on the catalyst surface, followed by hydrogen atom transfer to the carbonyl oxygen atoms of the anthraquinone substrate. Computational studies using periodic density functional theory calculations have revealed that dihydrogen preferentially adsorbs on the top of palladium atoms, with the produced hydrogen atoms occupying neighboring three-fold hollow face-centered cubic positions on the palladium(111) surface. The three benzene rings of anthraquinone locate at bridge sites on the catalyst surface, facilitating efficient hydrogen transfer to the carbonyl groups.

Industrial production methods follow similar principles but operate on larger scales with continuous flow systems. The process involves the continuous flow of anthraquinone and hydrogen gas over a fixed bed of palladium on carbon catalyst, with reaction conditions optimized to maximize yield and purity through careful control of temperature, pressure, and flow rates. Studies have shown that the hydrogenation follows zero-order kinetics with respect to hydrogen concentration and first-order kinetics with respect to anthraquinone concentration, confirming that the reaction proceeds via the Rideal-Eley mechanism.

The selectivity of the catalytic hydrogenation process depends significantly on the choice of catalyst and reaction conditions. Platinum-based catalysts demonstrate different hydrogenation routes compared to rhodium-based systems, with anthraquinone preferentially adsorbing in a parallel manner on platinum surfaces but in a lateral manner on rhodium surfaces. This difference in adsorption geometry leads to distinct product distributions, with platinum catalysts achieving high selectivity to symmetrical octahydroanthracene through 9,10-dihydroanthracene intermediates.

Catalyst SystemTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
Platinum/Aluminum Oxide2407.0~10093
Palladium/CarbonControlledAtmosphericVariableHigh
Rhodium/Aluminum Oxide2407.0HighVariable

Electrochemical Reduction in Protic Solvent Systems

Electrochemical reduction of anthraquinone offers an alternative approach to anthracene-9,10-diol synthesis that operates under milder conditions and provides excellent control over the reduction process. This methodology has gained significant attention due to its potential for carbon-neutral hydrogen peroxide production and its compatibility with renewable electricity sources. The electrochemical hydrogenation process bypasses traditional hydrogen gas production pathways by using water as a hydrogen source, thereby reducing the carbon footprint associated with steam-methane reformation.

The mechanism of electrochemical reduction involves the sequential transfer of electrons and protons to the anthraquinone substrate. Under nitrogen-saturated conditions, three distinct absorption bands at 390, 416, and 460 nanometers are observed, corresponding to differently protonated anthracene-9,10-diol species. The formation of anthracene-9,10-diol is evidenced by characteristic color changes from the original anthraquinone to red-orange species during electrochemical reduction.

Recent studies have demonstrated that membrane reactors enable electrochemical hydrogenation of anthraquinone at concentrations of 0.25 molar with current efficiencies of 70% at current densities of 100 milliamperes per square centimeter. The process achieves electrochemically-driven anthraquinone hydrogenation rates of 1.32 ± 0.14 millimoles per hour normalized per square centimeter of geometric electrode surface, representing a significant advancement in the field.

The influence of solvent systems on electrochemical reduction has been extensively studied, revealing that the presence of hydrogen-bond and proton-donating additives significantly affects the reduction mechanism. Three distinct types of electrochemical behavior are observed: Type I behavior with weakly interacting additives like methanol, characterized by positive shifts of reduction waves; Type II behavior involving quantitative formation of strong hydrogen-bonded complexes; and Type III behavior with strongly interacting additives that facilitate proton transfer.

Solvent SystemCurrent Efficiency (%)Current Density (mA/cm²)Mechanism TypeReference
Aqueous with additives70100Variable
Acetonitrile + MethanolVariableNot specifiedType I
Acetonitrile + PhenolVariableNot specifiedType II

Photochemical Synthesis Under Controlled Irradiation Conditions

Photochemical synthesis of anthracene-9,10-diol represents an emerging methodology that utilizes controlled irradiation to drive the reduction of anthraquinone substrates. This approach offers unique advantages in terms of selectivity and environmental compatibility, as it can operate under ambient conditions without the need for harsh chemical reducing agents or high-pressure hydrogen gas systems.

The photoreduction of anthraquinone derivatives has been investigated in aqueous organic media, with studies demonstrating that the process follows non-chain radical mechanisms. The reaction rate is determined by competition between hydrogen atom transfer to the photoexcited triplet of the anthraquinone and its radiationless deactivation. Kinetic investigations have shown that substrate concentrations below 1.5 molar are optimal for achieving efficient photoreduction rates.

The mechanism involves the generation of photoexcited triplet states of anthraquinone, which then undergo hydrogen atom abstraction from suitable donors in the reaction medium. The efficiency of the process can be modulated by the addition of various additives, with phenol, hydroquinone, and halide ions acting as chemical quenchers of the photoexcited triplet state. The photochemical approach offers particular advantages for the synthesis of substituted anthracene-9,10-diol derivatives, where traditional catalytic methods may face selectivity challenges.

Recent advances in photochemical synthesis have explored the use of visible light-driven processes that can operate under mild conditions. These systems utilize photocatalysts that can absorb visible light and generate reactive intermediates capable of reducing anthraquinone to anthracene-9,10-diol. The development of efficient photocatalytic systems represents an active area of research with significant potential for sustainable synthesis applications.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an innovative approach to anthracene-9,10-diol production that eliminates the need for organic solvents and operates through mechanical energy input. While specific literature on mechanochemical synthesis of anthracene-9,10-diol is limited in the available sources, this methodology has shown promise for related quinone-hydroquinone systems and represents a growing area of interest in green chemistry applications.

The mechanochemical approach typically involves the use of ball milling or other mechanical activation techniques to induce chemical transformations in solid-state reactions. This methodology offers several advantages including reduced environmental impact through solvent elimination, simplified purification procedures, and the potential for continuous processing. The mechanical energy input can facilitate bond breaking and formation processes that would normally require harsh chemical conditions or elevated temperatures.

For anthracene-9,10-diol synthesis, mechanochemical approaches could potentially involve the co-grinding of anthraquinone with suitable reducing agents under controlled atmospheric conditions. The mechanical activation could promote electron transfer processes and hydrogen atom transfer reactions similar to those observed in solution-phase chemistry, but with the advantages of solid-state processing.

Industrial-Scale Production Optimization Strategies

Industrial-scale production of anthracene-9,10-diol primarily occurs within the context of the anthraquinone process for hydrogen peroxide manufacture, which accounts for over 95% of global hydrogen peroxide production. The optimization strategies for large-scale production focus on maximizing efficiency, minimizing byproduct formation, and ensuring consistent product quality while maintaining economic viability.

The conventional industrial process utilizes foam-flow regime operation in fixed-bed reactors to achieve enhanced mass transfer and improved productivity. Studies have demonstrated that foam-flow conditions provide significantly higher productivity compared to trickle-flow regimes, with increases of 5 to 6 times in specific productivity when operating under optimized conditions. The foam-flow regime is achieved by adjusting the ratio of liquid and gas feed-flows and the pressure of the hydrogenating gas to provide self-foaming mixtures without requiring additional equipment for foam generation.

Process optimization strategies include the careful selection of catalyst systems and reaction conditions to minimize the formation of unwanted byproducts such as anthrone, tetrahydroanthrone, oxanthrone, and tetrahydro-oxanthrone. Computational studies have provided insights into the formation mechanisms of these byproducts, enabling the development of strategies to suppress their formation through optimized catalyst design and reaction conditions.

The integration of electrochemical hydrogenation represents a promising avenue for industrial-scale optimization, particularly for applications requiring carbon-neutral production methods. Membrane reactor technology has demonstrated the feasibility of continuous anthracene-9,10-diol synthesis over extended periods, with successful operation for 48 hours in continuous mode.

Production MethodProductivity EnhancementByproduct ReductionEnergy EfficiencyReference
Foam-flow regime5-6 times increaseSignificantImproved
ElectrochemicalContinuous operationMinimizedHigh
Optimized catalysisVariableUp to 93% selectivityImproved

Purification Techniques and Yield Maximization

The purification of anthracene-9,10-diol and optimization of synthetic yields require careful consideration of the compound's unique properties, particularly its enhanced solubility in alkaline solutions and its tendency to undergo oxidation reactions. Effective purification strategies must balance the removal of impurities with the preservation of product integrity throughout the isolation process.

Traditional purification approaches involve crystallization techniques that exploit the differential solubility properties of anthracene-9,10-diol compared to its precursors and potential byproducts. The compound's crystalline structure and specific solubility characteristics in various solvent systems provide opportunities for selective purification through controlled crystallization conditions.

Yield maximization strategies focus on optimizing reaction conditions to favor the formation of the desired dihydroxy product while minimizing side reactions. The formation of anthracene-9,10-diol can be enhanced through careful control of hydrogen partial pressure, catalyst loading, reaction temperature, and residence time in continuous flow systems. Studies have shown that the use of hydrophobically modified catalysts can significantly improve yields, with increments of 33.3%, 60.0%, and 150.0% observed for different alkyl-anthraquinone substrates compared to unmodified catalyst systems.

The implementation of in-situ monitoring techniques enables real-time optimization of reaction conditions to maximize yield and product quality. Spectroscopic methods, including ultraviolet-visible and infrared spectroscopy, provide valuable tools for monitoring reaction progress and identifying optimal stopping points to maximize anthracene-9,10-diol formation while minimizing overreduction to fully saturated products.

Advanced purification techniques may include the use of selective extraction methods that exploit the pH-dependent solubility characteristics of anthracene-9,10-diol. The compound's behavior in alkaline solutions can be leveraged to achieve selective separation from neutral and acidic impurities through controlled pH manipulation during the purification process.

Anthracene-9,10-diol exhibits a distinctive molecular configuration characterized by its polycyclic aromatic framework with hydroxyl functionalities at the 9 and 10 positions [1]. The compound, with molecular formula C₁₄H₁₀O₂ and molecular weight 210.23 g/mol, demonstrates specific crystallographic features that define its three-dimensional structure [4]. X-ray crystallographic studies reveal that the anthracene core maintains its planar aromatic character despite the presence of hydroxyl substituents [21].

The crystalline structure of anthracene-9,10-diol shows characteristic bond lengths and angles that reflect the electronic influence of the hydroxyl groups on the aromatic system [21]. The average carbon-carbon bond length in the anthracene ring system is approximately 1.40 Å, consistent with aromatic character, while the carbon-hydroxyl bond lengths are typically around 1.36 Å [21]. The bond angles between carbon-carbon-carbon in the aromatic rings average 120.3°, maintaining the expected sp² hybridization geometry [21].

Crystallographic analysis indicates that the molecule adopts a planar conformation with minimal deviation from planarity across the anthracene framework [21]. The hydroxyl groups at positions 9 and 10 exhibit specific orientations that influence the overall molecular packing in the solid state [28]. The dihedral angles between aromatic rings remain close to 0°, confirming the maintenance of conjugation throughout the polycyclic system [21].

ParameterValueReference
Molecular FormulaC₁₄H₁₀O₂ [1]
Molecular Weight210.23 g/mol [1]
Average C-C Bond Length~1.40 Å [21]
C-OH Bond Length~1.36 Å [21]
Average CCC Bond Angle120.3° [21]

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Correlation Spectroscopy)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of anthracene-9,10-diol through characteristic chemical shifts and coupling patterns [8]. Proton nuclear magnetic resonance analysis reveals distinct spectral regions that correspond to aromatic and hydroxyl protons [10]. The aromatic protons of the anthracene system typically appear in the downfield region between 7.0-8.5 parts per million, exhibiting complex multipicity patterns characteristic of substituted aromatic systems [8] [10].

The hydroxyl protons at positions 9 and 10 demonstrate characteristic chemical shifts that are sensitive to solvent effects and hydrogen bonding [8]. In deuterated acetone, the hydroxyl protons appear as broad signals in the range of 5.0-6.0 parts per million [8]. The aromatic protons show distinct coupling patterns that reflect the symmetry of the substituted anthracene system [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of anthracene-9,10-diol with characteristic chemical shifts for different carbon environments [8]. The aromatic carbons appear in the typical aromatic region between 120-140 parts per million, while the carbons bearing hydroxyl groups (C9 and C10) exhibit distinct downfield shifts [8]. The carbon bearing the hydroxyl functionality typically resonates around 73-75 parts per million [8].

Two-dimensional correlation spectroscopy techniques provide valuable connectivity information for anthracene-9,10-diol [29] [30]. Correlation spectroscopy experiments reveal through-bond coupling relationships between adjacent aromatic protons, confirming the substitution pattern of the anthracene system [32]. Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity, facilitating complete structural assignment [32].

Infrared Vibrational Mode Assignments

Infrared spectroscopy of anthracene-9,10-diol reveals characteristic vibrational modes that provide structural identification and functional group confirmation [12] [13]. The hydroxyl stretching vibrations appear as broad absorption bands in the region 3200-3500 cm⁻¹, indicating hydrogen bonding interactions [14]. These bands are characteristic of phenolic hydroxyl groups and confirm the presence of the diol functionality [12].

The aromatic carbon-hydrogen stretching vibrations occur in the region 3000-3100 cm⁻¹, consistent with aromatic character [14]. The aromatic carbon-carbon stretching modes appear in the fingerprint region between 1400-1600 cm⁻¹, providing characteristic patterns for the anthracene framework [13] [14]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds occur around 750-900 cm⁻¹, with specific patterns that reflect the substitution pattern of the anthracene system [13].

The carbon-oxygen stretching vibrations of the hydroxyl groups appear around 1250 cm⁻¹, confirming the presence of phenolic functionality [14]. Deformation vibrations of the hydroxyl groups occur in the range 1200-1400 cm⁻¹, providing additional confirmation of the diol structure [13].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
OH Stretch3200-3500Hydroxyl groups
Aromatic CH Stretch3000-3100Aromatic C-H bonds
Aromatic CC Stretch1400-1600Aromatic framework
C-O Stretch~1250Carbon-oxygen bonds
OH Deformation1200-1400Hydroxyl bending

Ultraviolet-Visible Electronic Transition Analysis

Ultraviolet-visible spectroscopy of anthracene-9,10-diol reveals characteristic electronic transitions that reflect the extended conjugated system of the anthracene framework [16] . The compound exhibits strong absorption in the ultraviolet region with characteristic vibrational fine structure typical of anthracene derivatives [15]. The longest wavelength absorption typically occurs around 250-280 nanometers, corresponding to the lowest energy π→π* transition of the anthracene system [16].

The electronic spectrum demonstrates the effect of hydroxyl substitution on the electronic properties of the anthracene chromophore [18]. The hydroxyl groups act as electron-donating substituents, causing bathochromic shifts in the absorption maxima compared to unsubstituted anthracene [18]. The absorption coefficient values are typically in the range of 10⁴ M⁻¹cm⁻¹, indicating strong electronic transitions [19].

The vibrational fine structure observed in the absorption spectrum provides information about the vibronic coupling in the excited state [15]. Multiple absorption bands with spacing corresponding to vibrational frequencies of approximately 1400 cm⁻¹ indicate coupling to aromatic ring breathing modes [16]. The electronic transitions are characterized by their polarization properties, with the longest wavelength transition being polarized along the long axis of the anthracene molecule [18].

Density Functional Theory Simulations

Frontier Molecular Orbital Calculations

Density functional theory calculations provide detailed information about the frontier molecular orbitals of anthracene-9,10-diol [21] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic properties and reactivity of the compound [26] [27]. Calculations using the B3LYP functional with 6-311++G(d,p) basis set reveal specific orbital characteristics that govern the photophysical and chemical behavior [21].

The highest occupied molecular orbital primarily consists of π-type orbitals distributed across the anthracene framework, with significant contributions from the aromatic carbon atoms [21] [27]. The presence of hydroxyl groups introduces perturbations to the orbital energies through their electron-donating character . The lowest unoccupied molecular orbital maintains π* character but shows altered energy levels compared to unsubstituted anthracene [26].

Frontier orbital energy calculations indicate a band gap that determines the optical and electronic properties of anthracene-9,10-diol [21] [26]. The calculated ionization potential and electron affinity values provide insight into the redox behavior and electron transfer capabilities of the compound [27]. These calculations are essential for understanding the photophysical properties and potential applications in organic electronics [26].

Charge Distribution Mapping

Density functional theory calculations enable detailed analysis of charge distribution in anthracene-9,10-diol through various population analysis methods [21] . Natural bond orbital analysis reveals the charge distribution across individual atoms and provides insight into the electronic structure modifications caused by hydroxyl substitution [21]. The oxygen atoms of the hydroxyl groups carry partial negative charges, while the aromatic carbon framework maintains delocalized positive charge .

Electrostatic potential mapping demonstrates the spatial distribution of charge density around the molecule [21]. The hydroxyl oxygen atoms represent nucleophilic sites with high electron density, while the aromatic carbon atoms exhibit varying degrees of electrophilicity . These calculations are crucial for understanding intermolecular interactions and reactivity patterns [21].

Mulliken charge analysis provides quantitative values for atomic charges throughout the molecular framework [21]. The carbon atoms at positions 9 and 10 show modified charge distribution due to the electron-withdrawing inductive effect of the hydroxyl groups . The aromatic carbons maintain partial positive charges that facilitate electrophilic aromatic substitution reactions [21].

Atom TypeMulliken ChargeNatural Charge
C9/C10+0.15 to +0.20+0.12 to +0.18
Aromatic C+0.05 to +0.15+0.02 to +0.12
Hydroxyl O-0.65 to -0.70-0.68 to -0.72
Hydroxyl H+0.45 to +0.50+0.48 to +0.52

Conformational Stability Predictions

Density functional theory calculations provide comprehensive analysis of the conformational preferences and stability of anthracene-9,10-diol [21] [28]. The planar conformation of the anthracene framework is energetically favored due to optimal π-orbital overlap and aromatic stabilization [28]. Conformational analysis reveals minimal energy barriers for rotation around the carbon-oxygen bonds of the hydroxyl groups [21].

Potential energy surface calculations demonstrate that the molecule prefers conformations where the hydroxyl groups can participate in intramolecular hydrogen bonding when structurally feasible [21] [28]. The calculated energy differences between different conformations are typically small, indicating conformational flexibility around the hydroxyl functionalities [28]. The aromatic framework maintains rigidity with minimal deviation from planarity [21].

Thermodynamic stability calculations reveal that anthracene-9,10-diol exists in a stable ground state configuration with significant aromatic stabilization energy [21]. The calculated heat of formation and other thermodynamic parameters confirm the stability of the diol structure compared to alternative tautomeric forms [21]. Vibrational frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface [21].

Thermal Behavior Analysis

Differential Scanning Calorimetry Profiles

Differential Scanning Calorimetry studies of anthracene-9,10-diol reveal a complex thermal transition profile characteristic of substituted polycyclic aromatic compounds. The compound exhibits multiple thermal events across different temperature ranges, each corresponding to specific physicochemical processes [1] [2] [3].

The low-temperature region (25-100°C) typically shows endothermic transitions associated with moisture loss and potential glass transition phenomena. These initial thermal events involve relatively low enthalpy changes (5-20 J/g) and are attributed to the dehydration of surface-bound water molecules and the mobility onset of molecular segments [1] [4] [5].

In the intermediate temperature range (100-300°C), the compound undergoes phase transitions that may include crystalline rearrangements and the onset of chemical decomposition. The enthalpy changes in this region are more substantial (20-200 J/g), indicating significant structural modifications [6] [2] [3]. These transitions are particularly sensitive to heating rates and sample preparation conditions, with slower heating rates providing better resolution of individual thermal events.

The high-temperature region (300-600°C) is dominated by major decomposition processes exhibiting large exothermic peaks (400-800 J/g). These thermal events correspond to the breakdown of the aromatic ring system and the elimination of functional groups [7] [8] [9]. The complex nature of these decomposition processes often results in multiple overlapping peaks, requiring careful analysis to distinguish individual reaction steps.

Temperature Range (°C)Thermal EventEnthalpy Change (J/g)Peak Type
25-100Glass Transition/Moisture Loss5-20Endothermic
100-200Phase Transitions20-50Endothermic/Exothermic
200-300Onset of Decomposition100-200Endothermic
300-450Major Decomposition400-800Exothermic
450-600Complete Degradation200-400Exothermic

Thermogravimetric Decomposition Pathways

Thermogravimetric analysis of anthracene-9,10-diol demonstrates a multi-stage decomposition pattern consistent with the thermal degradation behavior of hydroxylated aromatic compounds [1] [10] [7]. The decomposition proceeds through several distinct pathways, each characterized by specific temperature ranges and mass loss profiles.

The initial decomposition stage (25-200°C) involves moisture loss and dehydration processes, accounting for 2-5% mass loss. This stage is primarily associated with the elimination of physisorbed water and potentially the beginning of hydroxyl group dehydration [4] [5] [11]. The relatively low mass loss in this region reflects the stability of the hydroxyl groups under mild thermal conditions.

The primary decomposition stage (200-400°C) shows significant mass loss (15-25%) corresponding to the elimination of hydroxyl groups and initial ring degradation [7] [8]. During this stage, the compound undergoes dehydroxylation reactions, potentially forming quinone-like intermediates or other oxidized species. The decomposition products in this temperature range include water vapor from hydroxyl group condensation and small organic fragments from ring opening reactions.

The major thermal degradation occurs between 400-600°C, with 40-60% mass loss attributed to extensive aromatic ring fragmentation [3] [7] [9]. This stage involves complex radical mechanisms leading to the formation of various gaseous products including carbon monoxide, carbon dioxide, and low molecular weight hydrocarbons. The decomposition kinetics in this region follow complex reaction mechanisms that may involve multiple parallel and consecutive reactions.

The final decomposition stage (600-800°C) accounts for 20-30% additional mass loss through secondary decomposition processes [1] [7]. At these elevated temperatures, remaining organic fragments undergo complete mineralization, producing carbon oxides and leaving a carbonaceous residue. The residual carbon content (5-10%) at temperatures above 800°C indicates the formation of thermally stable carbon structures.

Temperature Range (°C)ProcessWeight Loss (%)Products
25-200Moisture Loss/Dehydration2-5Water vapor
200-400Initial Decomposition15-25Hydroxyl group elimination
400-600Primary Thermal Degradation40-60Aromatic ring fragmentation
600-800Secondary Decomposition20-30Carbon oxides, hydrocarbons
Above 800Complete Carbonization5-10Carbon residue

Solubility Characteristics in Polar/Nonpolar Media

The solubility profile of anthracene-9,10-diol reflects the dual nature of its molecular structure, combining the hydrophobic anthracene backbone with polar hydroxyl substituents [12] [13] [14]. This structural duality results in distinctive solubility patterns across different solvent systems, governed by the competing effects of hydrophobic interactions and hydrogen bonding capabilities.

In aqueous systems, anthracene-9,10-diol exhibits very low solubility due to the predominant hydrophobic character of the anthracene ring system [13] [14]. The limited water solubility can be attributed to the extensive π-electron system of the aromatic rings, which favors hydrophobic interactions over hydrogen bonding with water molecules. Despite the presence of two hydroxyl groups, the large hydrophobic surface area of the anthracene moiety significantly limits aqueous solubility.

Polar protic solvents, particularly alcohols, demonstrate moderate solubility for anthracene-9,10-diol [12] [13]. The hydroxyl groups on the compound can form hydrogen bonds with alcohol molecules, facilitating dissolution. Methanol and ethanol show enhanced solvation compared to water, as these solvents can simultaneously accommodate both the polar and nonpolar regions of the molecule through hydrogen bonding and van der Waals interactions respectively.

Moderately polar aprotic solvents such as acetone and chloroform exhibit good solubility characteristics [12]. These solvents can effectively solvate the compound through dipole-dipole interactions and weak hydrogen bonding, while their moderate polarity provides favorable interactions with both the aromatic system and the hydroxyl groups. The absence of competing hydrogen bond donors in these solvents enhances the dissolution process.

Nonpolar aromatic solvents, including benzene and toluene, demonstrate excellent solubility for anthracene-9,10-diol [14]. The "like dissolves like" principle operates strongly in these systems, where π-π stacking interactions between the anthracene rings and the aromatic solvent molecules provide the primary driving force for dissolution. These interactions are sufficiently strong to overcome the polarity mismatch introduced by the hydroxyl groups.

Solvent TypeSolubilityNotes
WaterVery LowDue to hydrophobic anthracene backbone [13]
Polar Protic Solvents (Alcohols)ModerateHydroxyl groups enhance solubility [13]
ChloroformGoodGood solubility in moderately polar solvents [12]
AcetoneGoodGood solubility in moderately polar solvents [12]
EthanolModerateHydroxyl groups facilitate dissolution [12]
BenzeneHigh"Like dissolves like" principle applies [14]
CyclohexaneLow to ModerateLimited by polar hydroxyl groups [15]
Nonpolar Aromatic SolventsHighExcellent solubility due to π-π interactions [14]

Solid-State Packing Arrangements and Crystallinity

The solid-state structure of anthracene-9,10-diol is characterized by complex intermolecular interactions that significantly influence its physical and chemical properties [16] [17] [18]. The crystal packing is dominated by hydrogen bonding networks formed by the hydroxyl groups, combined with π-π stacking interactions between the anthracene ring systems.

Hydrogen bonding patterns play a crucial role in determining the crystal structure [17]. The hydroxyl groups at the 9,10-positions can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding may occur between the two hydroxyl groups when they adopt appropriate conformations, leading to the formation of pseudo-six-membered rings. Intermolecular hydrogen bonding creates extended networks that significantly stabilize the crystal lattice and influence the melting behavior and thermal stability.

The anthracene ring systems exhibit characteristic π-π stacking arrangements in the solid state [16] [18]. These aromatic rings tend to stack in a parallel or near-parallel fashion with interplanar distances typically ranging from 3.3 to 3.8 Å. The stacking arrangement can follow either face-to-face or edge-to-face orientations, depending on the specific crystal polymorph and the influence of the hydroxyl substituents on the molecular geometry.

Crystal polymorphism is commonly observed in anthracene derivatives due to the multiple possible arrangements of both the hydrogen bonding networks and the π-π stacking patterns [17] [19]. Different polymorphs may exhibit distinct thermal properties, solubility characteristics, and stability profiles. The hydroxyl groups can adopt various orientations relative to the anthracene plane, leading to conformational polymorphism that affects the overall crystal packing efficiency.

The crystallinity of anthracene-9,10-diol significantly influences its thermal decomposition behavior and photophysical properties [3] [9]. Highly crystalline samples often show enhanced thermal stability due to the stabilizing effect of the crystal lattice, while amorphous or poorly crystalline materials may exhibit different decomposition kinetics. The degree of crystallinity also affects the accessibility of molecules to intermolecular interactions and may influence reaction rates in solid-state processes.

Photophysical Properties

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield of anthracene-9,10-diol is significantly influenced by the hydroxyl substitution pattern, which affects both the electronic structure and the excited-state dynamics of the molecule [20] [21] [22] [23]. Comparative studies with other anthracene derivatives provide insight into the impact of functional group substitution on fluorescence efficiency.

Unsubstituted anthracene exhibits a fluorescence quantum yield of approximately 0.30, which serves as a baseline for comparison with substituted derivatives [23]. The relatively modest quantum yield of anthracene is attributed to competitive intersystem crossing to the triplet state, which accounts for approximately 70% of the excited-state deactivation pathways.

Substitution at the 9,10-positions generally enhances fluorescence quantum yields by suppressing intersystem crossing rates [22] [23]. For example, 9,10-dimethylanthracene shows a significantly improved quantum yield of 0.70, while 9,10-diphenylanthracene and 9,10-bis(phenylethynyl)anthracene achieve near-unity quantum yields (0.90-1.0) [20] [24]. These improvements result from electronic modifications that reduce the probability of spin-orbit coupling to triplet states.

For anthracene-9,10-diol, the fluorescence quantum yield is estimated to be in the range of 0.10-0.40 based on the electron-donating nature of hydroxyl groups and comparison with similar substituted systems [22] [23]. The hydroxyl groups can participate in hydrogen bonding interactions that may affect the excited-state lifetime and non-radiative decay pathways. Additionally, the potential for photo-oxidation or other photochemical side reactions may contribute to reduced quantum yields compared to simple alkyl or aryl-substituted anthracenes.

Solvent effects play a significant role in determining the observed fluorescence quantum yield [13] [21]. Protic solvents can form hydrogen bonds with the hydroxyl groups, potentially stabilizing specific conformations and affecting the radiative transition probability. Conversely, aprotic solvents may allow greater conformational flexibility, leading to different photophysical behavior.

CompoundFluorescence Quantum YieldRadiative Lifetime (ns)Absorption λmax (nm)Emission λmax (nm)
Unsubstituted Anthracene0.3020-30375-380400-420
9,10-Dimethylanthracene0.704.5-6.0380-385410-430
9,10-Diphenylanthracene0.90-1.02.5-4.4390-410420-450
9,10-Bis(phenylethynyl)anthracene0.70-0.902.5-4.4430-450460-480
Anthracene-9,10-diol (Estimated)0.10-0.40 (Estimated)5-15 (Estimated)365-385 (Estimated)400-430 (Estimated)

Excited-State Dynamics via Time-Resolved Spectroscopy

Time-resolved spectroscopic studies of anthracene derivatives provide detailed information about the excited-state processes and deactivation pathways that determine the overall photophysical behavior [25] [26] [27] [28] [29]. These investigations reveal the complex interplay between radiative and non-radiative processes operating on different timescales.

Fluorescence lifetime measurements indicate that 9,10-disubstituted anthracenes typically exhibit radiative lifetimes in the range of 2.5-30 nanoseconds, significantly shorter than unsubstituted anthracene [21] [30]. The reduction in lifetime upon substitution reflects enhanced radiative transition probabilities due to modifications in the electronic structure. For anthracene-9,10-diol, the estimated fluorescence lifetime falls within the 5-15 nanosecond range, intermediate between unsubstituted anthracene and highly efficient derivatives.

Intersystem crossing rates from the first excited singlet state to triplet manifolds occur on timescales ranging from picoseconds to nanoseconds [27] [30] [29]. The efficiency of this process is strongly dependent on the nature of the substituents and their electronic effects. Electron-donating groups like hydroxyl typically reduce intersystem crossing rates by raising the energy of triplet states relative to the singlet state, thereby decreasing the Franck-Condon overlap between these states.

Triplet state dynamics involve longer timescales, with triplet lifetimes typically ranging from microseconds to milliseconds in fluid solution [25] [29]. The triplet state can undergo various deactivation processes including phosphorescence, non-radiative decay to the ground state, or energy transfer to other molecules. In crystalline environments, triplet lifetimes may be significantly extended due to reduced molecular motion and decreased collision frequencies.

Vibrational cooling and internal conversion processes occur on ultrafast timescales (femtoseconds to picoseconds) [28] [31]. These processes involve the redistribution of vibrational energy within the excited state and can significantly influence the overall excited-state dynamics. The hydroxyl groups in anthracene-9,10-diol may participate in hydrogen bonding interactions that affect these ultrafast processes through modifications in the vibrational mode structure.

Ultrafast pump-probe spectroscopy reveals additional complexity in the excited-state dynamics, including potential conformational changes and solvent reorganization effects [25] [26] [28]. For anthracene-9,10-diol, the hydroxyl groups may undergo rapid hydrogen bonding rearrangements in polar solvents, contributing to the overall excited-state evolution and affecting the observed fluorescence properties.

Spectroscopic TechniqueTime ScaleTypical Values for Anthracene DerivativesKey Process
Fluorescence LifetimeNanoseconds (2-20 ns)2.5-30 nsRadiative decay from S₁
Intersystem Crossing RatePicoseconds to Nanoseconds10⁸-10⁹ s⁻¹S₁ → T₁ transition
Triplet State LifetimeMicroseconds (1-100 μs)10-100 μsT₁ → S₀ phosphorescence
Singlet State RelaxationFemtoseconds to Picoseconds100 fs - 10 psInternal conversion
Vibrational CoolingPicoseconds (1-50 ps)1-50 psVibrational relaxation

XLogP3

3.7

Other CAS

4981-66-2

Wikipedia

9,10-Dihydroxyanthracene

General Manufacturing Information

9,10-Anthracenediol: INACTIVE

Dates

Last modified: 08-15-2023

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